molecular formula C9H16O4 B1436941 2-Butenoic acid, 2-(2,2-dimethoxyethyl)-, methyl ester CAS No. 51534-87-3

2-Butenoic acid, 2-(2,2-dimethoxyethyl)-, methyl ester

Cat. No. B1436941
CAS RN: 51534-87-3
M. Wt: 188.22 g/mol
InChI Key: PAHPRJLSIYOGAV-ALCCZGGFSA-N
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Description

2-Butenoic acid, 2-(2,2-dimethoxyethyl)-, methyl ester is a chemical compound that is commonly referred to as methyl 2-(2,2-dimethoxyethyl)acrylate. It is an organic compound that is used in scientific research for various purposes. This compound has a molecular formula of C9H16O4 and a molecular weight of 188.22 g/mol.

Scientific Research Applications

  • Solvent Hydrogen-Bonding Effects in Reactions

    • Tiglic acid, a compound related to 2-Butenoic acid, 2-(2,2-dimethoxyethyl)-, methyl ester, has been studied for its photooxidations using singlet oxygen. The hydrogen-bonding interaction between solvent and substrate significantly influences the ratio of major and minor ene allylic hydroperoxide products (Stensaas, Payne, Ivancic, & Bajaj, 2002).
  • Preparation of Enantiomerically Pure Acids and Esters

    • Research on 2,3-epoxy-2-methylbutanoic acids, prepared from a compound similar to 2-Butenoic acid, shows the significance in creating enantiomerically pure acids and esters, useful in various synthetic applications (Torres-Valencia, Cerda-García-Rojas, & Joseph-Nathan, 1995).
  • Intermediate for Pyrethroids Pesticides Synthesis

    • 3,3-Dimethyl-4-pentenoic acid methyl ester, closely related to the chemical , is a key intermediate in synthesizing pyrethroids pesticides. This showcases its role in industrial chemical synthesis (Chu-he, 2012).
  • Gas Chromatographic Analyses

    • Studies involving methyl esters of monochlorinated propenoic and 2-butenoic acids, similar to the compound , have been conducted to understand their behavior in gas chromatographic analyses. This research is crucial for analytical chemistry, particularly in the separation of complex mixtures (Korhonen, 1984).
  • Role in the Study of Conformations in Various Solvents

    • E-2-phenyl-3(2'-furyl)propenoic acid and its methyl ester, structurally related to 2-Butenoic acid, have been investigated to understand their conformations in different solvents. This research is crucial in understanding molecular dynamics in solution (Forgó, Felfoeldi, & Pálinkó, 2005).
  • Synthesis of 3,3-Dimethyl-4-pentenoic Acid Methyl Ester

    • An improved method for synthesizing 3,3-Dimethyl-4-pentenoic acid methyl ester, a compound related to 2-Butenoic acid, highlights its importance as an industrial intermediate, particularly in the production of pyrethroids pesticides (Chu-he, 2012).
  • Use in High-Performance Liquid Chromatography

    • The methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid, similar in structure to 2-Butenoic acid, has been used as a fluorogenic labeling agent for the high-performance liquid chromatography of biologically important thiols. This application is critical in biochemical analysis and diagnostics (Gatti, Cavrini, Roveri, & Pinzauti, 1990).

properties

IUPAC Name

methyl (Z)-2-(2,2-dimethoxyethyl)but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-5-7(9(10)13-4)6-8(11-2)12-3/h5,8H,6H2,1-4H3/b7-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAHPRJLSIYOGAV-ALCCZGGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(CC(OC)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/CC(OC)OC)\C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butenoic acid, 2-(2,2-dimethoxyethyl)-, methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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